2,6-Dibromo-3,4-dimethylaniline
Overview
Description
2,6-Dibromo-3,4-dimethylaniline is an organic compound with the molecular formula C8H9Br2N. It is a derivative of aniline, where two bromine atoms are substituted at the 2 and 6 positions, and two methyl groups are substituted at the 3 and 4 positions on the benzene ring.
Mechanism of Action
Target of Action
A structurally similar compound, 3,4-dimethylaniline, has been reported to interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of vitamin B12 in bacteria .
Biochemical Pathways
Given its structural similarity to 3,4-dimethylaniline, it may potentially influence pathways related to vitamin b12 biosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3,4-dimethylaniline typically involves a multi-step process:
Nitration: The starting material, 3,4-dimethylaniline, undergoes nitration to introduce nitro groups at specific positions on the benzene ring.
Reduction: The nitro groups are then reduced to amine groups, forming 3,4-dimethylaniline.
Bromination: Finally, bromination is carried out to introduce bromine atoms at the 2 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the bromination process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3,4-dimethylaniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of bromine atoms, the compound can participate in further substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce quinones .
Scientific Research Applications
2,6-Dibromo-3,4-dimethylaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.
Proteomics Research: It is used in biochemical research for studying protein interactions and functions
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-3,6-dimethylaniline: Similar structure but with different bromine substitution pattern.
2,6-Dimethylaniline: Lacks bromine atoms, making it less reactive in certain reactions.
2,4-Dibromoaniline: Another brominated aniline derivative with different substitution pattern.
Uniqueness
2,6-Dibromo-3,4-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and methyl groups allows for versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
2,6-dibromo-3,4-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c1-4-3-6(9)8(11)7(10)5(4)2/h3H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIZUVQSQMHQDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554909 | |
Record name | 2,6-Dibromo-3,4-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80948-77-2 | |
Record name | 2,6-Dibromo-3,4-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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